![molecular formula C12H12FIN2O2 B1325013 5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester CAS No. 928653-78-5](/img/structure/B1325013.png)
5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
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Overview
Description
“5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C12H12FIN2O2 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C12H12FIN2O2/c1-12(2,3)18-11(17)16-6-9(14)8-4-7(13)5-15-10(8)16/h4-6H,1-3H3
. The Canonical SMILES representation is CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)F)I
. Physical And Chemical Properties Analysis
The molecular weight of the compound is 362.14 g/mol . It has a computed XLogP3-AA value of 3.3 . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound is 361.99275 g/mol . The topological polar surface area of the compound is 44.1 Ų .Scientific Research Applications
Synthesis and Derivative Formation
- The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, a related compound, reacts with singlet oxygen to yield 5-substituted pyrroles, serving as precursors for prodigiosin analogues (Wasserman et al., 2004).
- Fluoronaphthyridines and naphthyridine carboxylic acids, structurally similar to the target compound, have been synthesized and exhibit notable antibacterial activities. The tert-butyl moiety influences activity, suggesting its importance in chemical structure-function relationships (Bouzard et al., 1992).
Chemical Reactivity and Modification
- Tert-butyl fluorocarbonate is used for synthesizing tert-butyl esters of N-protected amino acids, indicating the reactivity of tert-butyl esters in various chemical transformations (Loffet et al., 1989).
- The preparation of SF5-substituted pyrrole carboxylic acid esters, including derivatives with the tert-butyl group, underscores the versatility of such compounds in synthesizing structurally diverse pyrroles (Dolbier & Zheng, 2009).
Novel Compound Synthesis
- In the synthesis of fluorinated pyrrolo[2,3-b]pyridines, 5-amino-1-tert-butyl-1-H-pyrrole-3-carbonitrile is a key intermediate. The use of tert-butyl protecting groups demonstrates the compound's utility in synthesizing novel nucleosides (Iaroshenko et al., 2009).
Application in Medicinal Chemistry
- Chiral 1-tert-butyl-6-fluoronaphthyridone-3-carboxylic acids, related to the target compound, have been synthesized, highlighting the significance of the tert-butyl group in medicinal chemistry applications (Di Cesare et al., 1992).
Mechanism of Action
, also known as tert-Butyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate , is a unique chemical compound with potential biological activity.
This compound belongs to a class of molecules known as pyrrolopyridines , which are often involved in various biological activities. For instance, some pyrrolopyridines have been found to interact with glutamate-gated chloride channels (GluCl) in parasites, leading to their death . .
Future Directions
properties
IUPAC Name |
tert-butyl 5-fluoro-3-iodopyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FIN2O2/c1-12(2,3)18-11(17)16-6-9(14)8-4-7(13)5-15-10(8)16/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJKQOOMRKMSPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FIN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640122 |
Source
|
Record name | tert-Butyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester | |
CAS RN |
928653-78-5 |
Source
|
Record name | tert-Butyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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